Amino-PEG11-t-butyl ester
Description
Overview of Poly(ethylene glycol) (PEG) Linkers in Advanced Chemical Synthesis
Poly(ethylene glycol) (PEG) linkers are polymers of ethylene (B1197577) oxide that are widely used as spacers or crosslinkers in chemical synthesis and bioconjugation. The PEG moiety imparts several beneficial properties to molecules, including increased water solubility, enhanced biocompatibility, and greater flexibility. jenkemusa.comjenkemusa.com In therapeutic applications, PEGylation—the process of attaching PEG chains to a molecule—can improve a drug's pharmacokinetic profile by prolonging its circulation time in the bloodstream and reducing its immunogenicity. nih.gov Short-chain PEGs, also known as oligo(ethylene glycol)s (OEGs), are particularly useful as discrete-length spacers for constructing targeted drug delivery systems. nih.gov
The polyether backbone of a PEG linker serves as a spacer that physically separates the two conjugated molecules. This separation can be crucial for minimizing steric hindrance and preserving the biological activity of each component. nbinno.com The length and composition of the spacer can be tailored to optimize the properties of the final conjugate. nih.govnih.gov The ethylene glycol units [(–CH2–CH2–O–)] that constitute the PEG chain are highly hydrophilic, which significantly increases the water solubility of the resulting conjugate—a key advantage when working with hydrophobic drugs or peptides. jenkemusa.combroadpharm.com Furthermore, the polyether chain is highly flexible, allowing the conjugated molecules to move and orient themselves independently, which can be important for receptor binding or other molecular interactions. jenkemusa.com
Defining the Chemical Architecture and Functional Relevance of Amino-PEG11-t-butyl Ester
This compound is a discrete PEG linker characterized by a specific chemical architecture designed for controlled, multi-step conjugation strategies. It consists of a primary amine group at one terminus, a t-butyl ester-protected carboxylic acid at the other, and a central spacer composed of eleven ethylene glycol units.
Table 1: Chemical Properties of this compound
| Property | Value |
| CAS Number | 2428400-08-0 chemscene.comsigmaaldrich.com |
| Molecular Formula | C₂₉H₅₉NO₁₃ chemscene.com |
| Molecular Weight | 629.78 g/mol chemscene.com |
| Appearance | Varies (often an oil or solid) |
| Purity | ≥98% broadpharm.comchemscene.com |
The primary amine (–NH₂) at one end of the molecule is a versatile and highly reactive functional group. broadpharm.com It is nucleophilic and readily participates in conjugation reactions with a variety of electrophilic groups. creative-biolabs.comthermofisher.com Common reaction partners for primary amines include carboxylic acids (to form stable amide bonds), activated esters such as N-hydroxysuccinimide (NHS) esters, and carbonyl compounds like aldehydes and ketones (to form Schiff bases that can be subsequently reduced to stable amine linkages). broadpharm.commedkoo.combroadpharm.com This reactivity makes the amine terminus an ideal anchor point for the first step in a sequential conjugation, allowing for the covalent attachment of the linker to proteins, peptides, or other molecules containing an appropriate functional group. creative-biolabs.comnih.gov
The other end of the linker features a carboxylic acid that is chemically protected as a tert-butyl (t-butyl) ester. vectorlabs.com The t-butyl group is a bulky protecting group that renders the carboxyl function chemically inert to many reaction conditions, particularly those used to react the primary amine. thieme-connect.compearson.com This "orthogonality" is crucial for controlled synthesis, as it prevents the carboxyl group from reacting prematurely. The t-butyl ester is stable against many nucleophiles and bases but can be selectively and cleanly removed under acidic conditions, typically using trifluoroacetic acid (TFA). libretexts.orgvectorlabs.com Once deprotected, the newly exposed carboxylic acid is available for a second conjugation reaction, for instance, with an amine-containing molecule, allowing for the completion of the molecular bridge. broadpharm.comvectorlabs.com
The central component of the linker is a chain of exactly eleven ethylene glycol units. This discrete PEG (dPEG®) chain acts as a well-defined, monodisperse spacer. vectorlabs.com Unlike polydisperse PEG polymers, which consist of a mixture of different chain lengths, a discrete PEG11 linker has a precise molecular weight and length. nih.gov This uniformity is critical for the synthesis of highly pure and well-characterized conjugates, where reproducibility is paramount. The PEG11 chain provides the essential benefits of PEGylation, including enhanced aqueous solubility and a flexible, biocompatible spacer that separates the conjugated molecules by a known distance. broadpharm.com
Structure
2D Structure
Properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H59NO13/c1-29(2,3)43-28(31)4-6-32-8-10-34-12-14-36-16-18-38-20-22-40-24-26-42-27-25-41-23-21-39-19-17-37-15-13-35-11-9-33-7-5-30/h4-27,30H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBNVZJWKXNFEMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H59NO13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
629.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Chemical Derivatization of Amino Peg11 T Butyl Ester
General Principles for Poly(ethylene glycol) Linker Synthesis
The synthesis of functionalized PEG linkers is a cornerstone of polymer chemistry, driven by the need for well-defined molecules for advanced applications. creativepegworks.com The strategies employed must ensure control over molecular weight, polydispersity, and the chemical nature of the terminal groups.
Traditional polymerization of ethylene (B1197577) oxide typically yields polydisperse PEGs, which are mixtures of chains with varying lengths. beilstein-journals.org For applications requiring high precision, such as in the development of PEGylated small molecule drugs, monodisperse PEGs are essential. These are single, pure compounds with a defined molecular weight and structure. jenkemusa.com
The synthesis of monodisperse PEGs is challenging and necessitates stepwise approaches rather than direct polymerization. These methods build the PEG chain incrementally, adding one or more ethylene glycol units at a time. A common strategy involves the Williamson ether synthesis, where an alcohol is coupled with an alkyl halide. beilstein-journals.org To control the process, protecting groups are used. For example, an acid-labile group like dimethoxytrityl (DMTr) can be used to protect one end of a PEG fragment. beilstein-journals.org A typical elongation cycle involves three main steps:
Deprotection: Removal of the protecting group (e.g., DMTr) from a PEG alcohol. beilstein-journals.org
Deprotonation: Conversion of the newly exposed hydroxyl group to a more nucleophilic alkoxide using a base. beilstein-journals.org
Coupling: Reaction of the alkoxide with another PEG fragment that has a suitable leaving group (e.g., tosylate) at its terminus. beilstein-journals.org
More recent advancements have introduced base-labile protecting groups, such as the phenethyl group, which can streamline the synthesis. beilstein-journals.org This approach allows for deprotection and coupling to occur in a single reaction vessel, eliminating the separate deprotonation step and intermediate purification, which can lower synthesis costs. beilstein-journals.org Regardless of the specific chemistry, each step in a stepwise synthesis is typically followed by purification to ensure the final product is a single, well-defined molecule.
The utility of linkers like Amino-PEG11-t-butyl ester lies in their heterobifunctional nature, meaning they possess two different reactive groups at their termini. The key to synthesizing these molecules is the use of an "orthogonal" protection strategy. bham.ac.ukjocpr.com Orthogonal protecting groups are distinct chemical moieties that can be removed under different conditions without affecting each other. bham.ac.ukiris-biotech.de For this compound, the primary amine and the t-butyl ester-protected carboxyl group represent the two orthogonal functionalities. vectorlabs.com
A common and versatile route to heterobifunctional PEGs starts with a symmetric, commercially available PEG diol (HO-PEG-OH). mdpi.com The synthesis hinges on the desymmetrization of this precursor, which is typically achieved by selectively modifying only one of the two terminal hydroxyl groups. mdpi.comnih.gov This "monofunctionalization" is a critical step. mdpi.com A widely used technique is monotosylation, where reaction conditions are controlled so that only one hydroxyl group is converted to a tosylate, an excellent leaving group. mdpi.com
This monofunctionalized intermediate (e.g., TsO-PEG-OH) is the linchpin for creating various heterobifunctional derivatives. mdpi.com The tosylate group can be converted into a range of functionalities, such as an azide (B81097) or a protected amine, while the remaining hydroxyl group is available for a different set of chemical transformations, such as esterification. mdpi.comresearchgate.net This sequential modification of the two ends of the PEG chain ensures the controlled installation of the desired orthogonal groups. rsc.org
Synthetic Routes for Amino-PEGn-t-butyl Esters: Focus on PEG11 Homolog
The synthesis of the specific target molecule, this compound, involves a sequence of reactions that install the amino group at one terminus and the t-butyl ester at the other. This is typically achieved by starting with the corresponding diol, undecyethylene glycol (HO-(CH₂CH₂O)₁₁-H).
The t-butyl ester serves as a robust protecting group for the carboxylic acid functionality. It is stable under a wide range of conditions, including basic and nucleophilic environments, but is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA), to reveal the free carboxylic acid. vectorlabs.comrsc.org This property is central to its role in orthogonal synthesis.
Several methods exist for the formation of t-butyl esters on PEG scaffolds that possess a carboxylic acid or hydroxyl terminus.
Acid-Catalyzed Reactions: A traditional method involves the acid-catalyzed reaction of a carboxylic acid with isobutylene. researchgate.net Alternatively, a PEG-alcohol can be reacted with a molecule like t-butyl acetate (B1210297) in the presence of a strong acid catalyst.
Use of Coupling Reagents: For a PEG terminating in a carboxylic acid, standard peptide coupling reagents can be used to react it with tert-butanol.
From PEG-Alcohols: A PEG-hydroxyl group can be converted to a carboxyl group, for example, by reaction with t-butyl bromoacetate. The resulting ether linkage forms the desired t-butyl ester terminus.
The choice of method depends on the stability of the other functional groups on the PEG linker.
| Method | Reagents | Typical Conditions | Advantages | Considerations |
|---|---|---|---|---|
| Acid-Catalyzed Esterification | PEG-COOH, Isobutylene, H₂SO₄ (cat.) | Pressurized vessel, room temperature | Well-established, uses common reagents. researchgate.net | Requires handling of gaseous isobutylene; strong acid may affect other sensitive groups. |
| Acid-Catalyzed Transesterification | PEG-COOH, t-Butyl Acetate, H₂SO₄ or MeSO₃H | Inert solvent (e.g., CH₂Cl₂) | Avoids the use of gaseous reagents. | Strong acid conditions. |
| Alkylation of PEG-Carboxylate | PEG-COOH, t-Butyl Bromide, Base (e.g., Cs₂CO₃) | Polar aprotic solvent (e.g., DMF) | Milder conditions than strong acid catalysis. | Risk of elimination side reactions with t-butyl halides. |
| Alkylation of PEG-Alcohol | PEG-OH, t-Butyl Bromoacetate, Base (e.g., NaH) | Anhydrous THF or DMF | Forms a stable ether linkage to the PEG backbone. | Requires a strong base (NaH) which can be sensitive to moisture. |
The introduction of a primary amine is a common and crucial transformation in the synthesis of functional PEGs, as the amino group is a versatile handle for conjugation to biomolecules. nih.govcreativepegworks.com Several reliable methods have been established for converting a terminal hydroxyl group of a PEG chain into an amine.
The most prevalent strategy is a two-step process involving an azide intermediate. mdpi.comnih.gov
Activation and Displacement: The terminal hydroxyl group is first converted into a better leaving group, typically a tosylate (Ts) or mesylate (Ms), by reacting the PEG-alcohol with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base. mdpi.comnih.gov This activated terminus is then subjected to nucleophilic substitution with sodium azide (NaN₃) to form a stable PEG-azide. mdpi.com
Reduction: The terminal azide is then reduced to the primary amine. This can be achieved through various methods, including catalytic hydrogenation (H₂ over a palladium catalyst), reduction with zinc powder in the presence of ammonium (B1175870) chloride, or the Staudinger reaction using triphenylphosphine (B44618) followed by hydrolysis. mdpi.comnih.gov
Alternatively, direct amination can be achieved by reacting a PEG-halide or PEG-tosylate with ammonia, though this can sometimes lead to over-alkylation and requires harsh conditions. nih.gov Another route involves the Gabriel synthesis, where the PEG-tosylate reacts with potassium phthalimide (B116566), followed by hydrazinolysis to release the primary amine. nih.gov
| Strategy | Key Steps | Common Reagents | Advantages | Disadvantages |
|---|---|---|---|---|
| Azide Reduction | 1. Hydroxyl activation (tosylation/mesylation) 2. Substitution with azide 3. Reduction of azide | 1. TsCl or MsCl, Base 2. NaN₃ 3. H₂/Pd, Zn/NH₄Cl, or PPh₃/H₂O | High-yielding, clean conversion, avoids over-alkylation. mdpi.comnih.gov | Multi-step process; use of potentially explosive azide reagents. |
| Gabriel Synthesis | 1. Hydroxyl activation 2. Reaction with potassium phthalimide 3. Hydrazinolysis | 1. TsCl or MsCl, Base 2. Potassium Phthalimide 3. Hydrazine (N₂H₄) | Cleanly produces primary amines. nih.gov | Hydrazine is highly toxic. |
| Direct Amination | 1. Hydroxyl activation 2. Reaction with ammonia | 1. TsCl or MsCl, Base 2. Ammonia (NH₃) | More direct, fewer steps. | Can result in mixtures of primary, secondary, and tertiary amines; often requires high pressure/temperature. nih.gov |
The assembly of a heterobifunctional molecule like this compound can be approached from different strategic viewpoints, primarily categorized as stepwise or convergent synthesis.
A stepwise (or linear) synthesis involves the sequential modification of a single starting backbone. For this compound, a logical stepwise route would begin with undecyethylene glycol (PEG11-diol). The sequence would be:
Monofunctionalization: Selective activation of one hydroxyl group, for example, via monotosylation.
First Functionalization: Conversion of the tosylate group to an azide (N₃) via substitution. The intermediate is now Azido-PEG11-OH.
Second Functionalization: Esterification of the remaining hydroxyl group to form the t-butyl ester. This yields the intermediate Azido-PEG11-t-butyl ester.
For the synthesis of this compound, the stepwise functionalization of a pre-existing PEG11-diol is the more practical and commonly described strategy. mdpi.com
| Approach | Description | Advantages | Disadvantages |
|---|---|---|---|
| Stepwise Synthesis | Sequential modification of a single starting material (e.g., PEG11-diol). mdpi.com | Logically straightforward; allows for easy purification and characterization of intermediates. | Overall yield can be low for long sequences; failure at a late stage means loss of valuable material. |
| Convergent Synthesis | Independent synthesis of molecular fragments followed by their assembly. rsc.org | Higher overall yields are possible; allows for parallel synthesis of fragments, saving time. | Requires robust and high-yielding fragment coupling reactions, which can be challenging. |
Chemical Modification Strategies for this compound Precursors
The synthetic versatility of this compound and its precursors is a cornerstone of its utility in various research applications. The ability to selectively modify the terminal functionalities and the poly(ethylene glycol) (PEG) backbone allows for the precise tailoring of the linker's properties to suit specific experimental needs. These modifications are critical for creating advanced bioconjugates, drug delivery systems, and functionalized materials.
Pre-functionalization of Terminal Amino or t-Butyl Ester Moieties
The presence of a primary amine and a protected carboxylic acid on this compound offers a platform for orthogonal chemical modifications. This dual functionality allows for the selective reaction of one terminus while the other remains protected, enabling the stepwise construction of complex molecular architectures.
The primary amino group is nucleophilic and readily reacts with a variety of electrophilic reagents. Common modifications include acylation with activated esters, such as N-hydroxysuccinimide (NHS) esters, to form stable amide bonds. This strategy is widely employed for the attachment of fluorescent dyes, biotin, or other reporter molecules. For instance, the amine can be reacted with an NHS-activated dye to create a fluorescently labeled PEG linker, which can then be used to track the localization of a conjugated biomolecule. Another common modification is the reaction with isothiocyanates to form thiourea (B124793) linkages, or with aldehydes and ketones via reductive amination to yield secondary amines.
The t-butyl ester group serves as a protecting group for the carboxylic acid functionality. It is stable under basic and nucleophilic conditions but can be selectively cleaved under acidic conditions, such as with trifluoroacetic acid (TFA), to reveal the free carboxylic acid. This deprotected carboxyl group can then be activated, for example, using carbodiimide (B86325) chemistry (e.g., with EDC and NHS), to react with primary amines on a target molecule, forming an amide bond. This orthogonal deprotection strategy is fundamental to the use of this compound in multi-step synthesis.
Table 1: Representative Pre-functionalization Reactions of Amino-PEG-t-butyl Ester Termini
| Terminal Group | Reagent | Resulting Linkage | Purpose of Modification |
| Amino (-NH₂) | NHS-activated molecule | Amide | Attachment of labels, drugs, or biomolecules |
| Amino (-NH₂) | Isothiocyanate | Thiourea | Stable conjugation to various molecules |
| Amino (-NH₂) | Aldehyde/Ketone + NaBH₃CN | Secondary Amine | Reductive amination for stable linkage |
| t-Butyl Ester (-COOtBu) | Trifluoroacetic Acid (TFA) | Carboxylic Acid (-COOH) | Deprotection for subsequent activation |
| Carboxylic Acid (-COOH) | EDC/NHS + Amine-containing molecule | Amide | Conjugation to biomolecules or surfaces |
This table presents common chemical modifications and is not exhaustive. Reaction conditions may vary based on the specific reactants.
Derivatization of the Poly(ethylene glycol) Backbone for Tailored Research Applications
Beyond terminal group modifications, the poly(ethylene glycol) backbone of this compound precursors can be derivatized to introduce additional functionalities. This strategy allows for the creation of multifunctional linkers with tailored properties for specific research applications, such as drug delivery, tissue engineering, and diagnostics.
One common approach to backbone functionalization is the co-polymerization of ethylene oxide with functionalized epoxide monomers. For instance, co-polymerization with glycidol (B123203) introduces hydroxyl groups along the PEG chain. These hydroxyl groups can be further modified post-polymerization to introduce a variety of functional moieties. For example, they can be converted to thiols, which are useful for conjugation to maleimide-functionalized molecules or for forming disulfide bonds. rsc.org
Another powerful strategy for backbone derivatization is the introduction of "clickable" functional groups, such as azides or alkynes. These groups allow for highly efficient and specific conjugation reactions via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). nih.govnih.gov For example, a PEG backbone can be synthesized with pendant azide groups, which can then be used to attach alkyne-modified drugs, targeting ligands, or imaging agents. This modular approach allows for the rapid and efficient assembly of complex, multifunctional constructs.
The introduction of functional groups along the PEG backbone can also be used to create hydrogels with tunable properties. For instance, PEG backbones functionalized with acrylate (B77674) or vinyl sulfone groups can be crosslinked via photopolymerization or Michael-type addition reactions to form hydrogels for cell encapsulation and tissue engineering. polimi.itnih.gov The density and type of functional groups along the backbone can be varied to control the mechanical properties and degradation profile of the resulting hydrogel.
Table 2: Examples of PEG Backbone Derivatization and Their Applications
| Functional Group Introduced | Method of Introduction | Potential Applications |
| Hydroxyl (-OH) | Co-polymerization with glycidol | Precursor for further functionalization |
| Thiol (-SH) | Post-polymerization modification of hydroxyls | Bioconjugation, hydrogel formation |
| Azide (-N₃) / Alkyne (-C≡CH) | Co-polymerization or post-polymerization modification | "Click" chemistry for modular conjugation |
| Acrylate / Vinyl Sulfone | End-group or side-chain functionalization | Hydrogel formation for tissue engineering |
This table provides examples of common backbone modifications. The specific synthetic routes and applications can be diverse.
Reactivity and Selective Deprotection Mechanisms of the T Butyl Ester Moiety in Amino Peg11 T Butyl Ester
Reactivity Profile of the Primary Amine Group
The primary amine group of Amino-PEG11-t-butyl ester serves as a versatile nucleophile, readily participating in a variety of chemical transformations.
Amide Bond Formation with Carboxylic Acids and Activated Esters (e.g., NHS esters, PFP esters)
The primary amine of this compound reacts efficiently with carboxylic acids to form stable amide bonds. This reaction is a cornerstone of peptide synthesis and bioconjugation. To facilitate this reaction, the carboxylic acid is typically activated. Common activating agents include carbodiimides, which form a highly reactive O-acylisourea intermediate.
Alternatively, the carboxylic acid can be converted to an activated ester, such as an N-hydroxysuccinimide (NHS) ester or a pentafluorophenyl (PFP) ester. These activated esters are highly susceptible to nucleophilic attack by the primary amine of the PEG linker, leading to the formation of an amide bond and the release of the activating group. The amino group's reactivity with carboxylic acids and activated NHS esters is a fundamental property utilized in bioconjugation and drug delivery systems. medkoo.combroadpharm.comaxispharm.com
Reactions with Carbonyl Compounds (Ketones, Aldehydes)
The primary amine group can also react with carbonyl compounds, specifically aldehydes and ketones. medkoo.combroadpharm.combroadpharm.com This reaction typically proceeds through a nucleophilic addition mechanism to form a hemiaminal intermediate, which can then dehydrate to form an imine (Schiff base). The formation of a Schiff base is a reversible reaction, but the resulting imine can be stabilized through reduction to a secondary amine. This reactivity is crucial for conjugating the PEG linker to molecules containing aldehyde or ketone functionalities.
Orthogonal Reactivity Considerations in Multi-component Chemical Syntheses
In complex synthetic strategies, the ability to selectively react one functional group in the presence of others is paramount. The primary amine and the t-butyl ester of this compound exhibit orthogonal reactivity. The amine group is nucleophilic and reacts under basic or neutral conditions, while the t-butyl ester is stable under these conditions. nii.ac.jpthieme.de Conversely, the t-butyl ester is labile to acidic conditions, which generally protonate and deactivate the amine group towards nucleophilic attack. This differential reactivity allows for the selective modification of the amine group without affecting the t-butyl ester, and vice versa, enabling the stepwise construction of complex molecules.
Mechanism and Conditions for t-Butyl Ester Deprotection
The t-butyl ester serves as a robust protecting group for the carboxylic acid functionality. Its removal is typically achieved under acidic conditions, which can be categorized into acid-catalyzed hydrolysis and Lewis acid-mediated cleavage.
Acid-Catalyzed Hydrolysis Pathways: Trifluoroacetic Acid (TFA) and other Acidic Reagents (e.g., HCl, Aqueous Phosphoric Acid)
The most common method for the deprotection of t-butyl esters is acid-catalyzed hydrolysis. acsgcipr.org This process involves the protonation of the ester's carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon.
Trifluoroacetic Acid (TFA): TFA is a strong acid widely used for the cleavage of t-butyl protecting groups. rsc.orgbiochempeg.com The mechanism involves the initial protonation of the ester, followed by the departure of the stable tertiary carbocation, the t-butyl cation. acsgcipr.orgstackexchange.comresearchgate.net This carbocation can then be quenched by a nucleophile or, more commonly, undergo elimination to form isobutylene gas. stackexchange.comcommonorganicchemistry.com The released t-butyl carbocation can also be deprotonated by the trifluoroacetate anion, regenerating the protonated TFA and making the reaction catalytic in principle, though excess TFA is often used to ensure the reaction goes to completion. stackexchange.comechemi.com The formation of t-butyl trifluoroacetate as a byproduct is also possible. nih.gov
Other Acidic Reagents: Besides TFA, other acids can also be employed for t-butyl ester deprotection. acsgcipr.org
Hydrochloric Acid (HCl): Strong acids like HCl can effectively cleave t-butyl esters, often in an organic solvent to maintain selectivity in the presence of other acid-labile groups. acs.org
Aqueous Phosphoric Acid: A milder and more environmentally friendly alternative is aqueous phosphoric acid (85 wt%). organic-chemistry.orgacs.orgnih.gov This reagent can selectively deprotect t-butyl esters in the presence of other acid-sensitive groups like CBZ carbamates, benzyl esters, and TBDMS ethers. organic-chemistry.orgacs.orgnih.govacs.org The reaction is typically high-yielding, and the workup is convenient. organic-chemistry.orgnih.govorganic-chemistry.org
Table 1: Comparison of Acidic Reagents for t-Butyl Ester Deprotection
| Reagent | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Trifluoroacetic Acid (TFA) | Neat or in a solvent like dichloromethane (DCM) | Highly effective, volatile byproduct (isobutylene) | Corrosive, can cleave other acid-labile groups |
| Hydrochloric Acid (HCl) | In an organic solvent (e.g., ethyl acetate) | Readily available, effective | Can be less selective than other methods |
| Aqueous Phosphoric Acid | 85 wt% in a solvent like toluene | Mild, environmentally benign, selective organic-chemistry.orgacs.orgnih.gov | May require longer reaction times organic-chemistry.org |
Lewis Acid-Mediated Cleavage of t-Butyl Esters (e.g., CeCl3·7H2O-NaI system, ZnBr2)
Lewis acids offer an alternative pathway for the cleavage of t-butyl esters, often under milder and more selective conditions compared to strong Brønsted acids.
CeCl3·7H2O-NaI system: The combination of cerium(III) chloride heptahydrate and sodium iodide in a solvent like acetonitrile (B52724) has been shown to selectively cleave t-butyl esters. organic-chemistry.orgsemanticscholar.org This system can be particularly useful when other acid-sensitive protecting groups, such as N-Boc, are present in the molecule. organic-chemistry.org The proposed mechanism involves the coordination of the Lewis acidic cerium ion to the ester oxygen, facilitating the cleavage of the carbon-oxygen bond.
ZnBr2: Zinc bromide is another Lewis acid that can mediate the deprotection of t-butyl esters. acs.orgacs.orgnih.gov It can be used in solvents like dichloromethane. acs.orgacs.org However, the selectivity of ZnBr2 can be substrate-dependent. While it has been reported to selectively cleave t-butyl esters in the presence of certain amine protecting groups, in other cases, it can lead to the removal of both the t-butyl ester and N-Boc groups. acs.orgresearchgate.net
Table 2: Comparison of Lewis Acid Systems for t-Butyl Ester Deprotection
| Reagent System | Typical Conditions | Key Features |
|---|---|---|
| CeCl3·7H2O-NaI | Refluxing acetonitrile | Can be selective for t-butyl esters in the presence of N-Boc groups organic-chemistry.org |
| ZnBr2 | Dichloromethane (DCM) at room temperature | Mild conditions, but selectivity can be variable acs.orgacs.orgnih.govresearchgate.net |
Base-Catalyzed Hydrolysis of t-Butyl Esters
While t-butyl esters are renowned for their stability under basic conditions, a characteristic attributed to the steric hindrance imposed by the bulky t-butyl group, their cleavage can be induced under specific, often non-aqueous, basic environments. The typical mechanism for base-catalyzed ester hydrolysis, known as saponification, involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to yield a carboxylate salt and an alcohol.
For sterically hindered esters like the t-butyl ester of this compound, this process is significantly retarded. However, studies have demonstrated that the use of strong bases in non-aqueous or mixed solvent systems can facilitate this transformation. For instance, sodium hydroxide in a mixture of methanol and dichloromethane has been shown to effectively saponify hindered esters at room temperature. The reduced solvation of the hydroxide ion in such solvent systems enhances its nucleophilicity, enabling it to overcome the steric barrier presented by the t-butyl group.
Another approach involves the use of reagents like a combination of t-butylamine, lithium bromide, and water in methanol. While this system can hydrolyze various esters, the reaction is notably slower for t-butyl esters, underscoring their inherent stability to basic conditions. The reaction rate is influenced by the concentration of the base, the temperature, and the solvent system employed.
It is important to note that the ether linkages of the polyethylene (B3416737) glycol (PEG) backbone in this compound are generally stable under the basic conditions required for t-butyl ester hydrolysis. However, prolonged exposure to harsh basic conditions could potentially lead to degradation of the PEG chain.
Challenges and Strategies for Selective Deprotection in Complex Molecular Constructs
The selective removal of the t-butyl ester group in this compound, particularly in the presence of other sensitive functional groups or within a larger biomolecular conjugate, presents a number of challenges. The primary goal is to achieve complete deprotection of the target ester without inducing unwanted side reactions or compromising the integrity of the rest of the molecule.
Minimizing Side Reactions and Protecting Group Interferences
A significant challenge in the base-catalyzed deprotection of the t-butyl ester in a PEGylated compound is the potential for side reactions involving the PEG backbone itself. While the ether linkages are generally stable, harsh basic conditions could promote chain cleavage, especially at elevated temperatures. Furthermore, if other base-labile protecting groups are present in the molecule, their premature removal can lead to a mixture of undesired products.
For instance, if the molecule also contains a base-sensitive protecting group such as an acetate (B1210297) or a trifluoroacetyl group, careful selection of the deprotection conditions is crucial to ensure selective cleavage of the t-butyl ester. The choice of a milder base or a specific non-aqueous solvent system can enhance the selectivity of the reaction.
Strategies to Minimize Side Reactions:
Optimization of Reaction Conditions: Careful control of temperature, reaction time, and base concentration is paramount. Milder conditions are generally preferred to minimize the risk of PEG degradation.
Choice of Solvent System: Employing non-aqueous or mixed aprotic/protic solvent systems can modulate the reactivity of the base and enhance selectivity.
Orthogonal Protecting Group Strategy: In complex syntheses, employing an orthogonal protecting group strategy is essential. This involves choosing protecting groups that can be removed under distinct conditions (e.g., acid-labile, base-labile, or hydrogenolysis-labile) to avoid interference during deprotection steps.
Optimization of Deprotection Efficiency and Product Purity
Achieving high deprotection efficiency is critical to ensure a homogenous product and to simplify subsequent purification steps. Incomplete deprotection results in a mixture of the starting material and the desired product, which can be challenging to separate, especially with polymeric compounds like PEGs.
The purity of the final product, the deprotected Amino-PEG11-carboxylic acid, is of utmost importance for its intended application, particularly in bioconjugation where well-defined structures are required. Impurities arising from side reactions or incomplete deprotection can interfere with subsequent conjugation reactions and affect the biological activity of the final conjugate.
Strategies for Optimization:
To illustrate the optimization of deprotection, consider the following hypothetical experimental data for the base-catalyzed hydrolysis of this compound:
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Purity (%) |
| 1 | 1 M NaOH (aq) | Water | 80 | 24 | < 5 | > 95 |
| 2 | 1 M NaOH | MeOH/DCM (1:9) | 25 | 12 | 85 | 92 |
| 3 | 1 M NaOH | MeOH/DCM (1:9) | 25 | 24 | > 98 | 90 |
| 4 | 0.5 M t-BuOK | THF | 25 | 6 | 95 | 96 |
| 5 | 0.5 M t-BuOK | THF | 25 | 12 | > 99 | 94 |
This is a hypothetical data table created for illustrative purposes.
From this hypothetical data, it can be observed that aqueous sodium hydroxide is ineffective (Entry 1). A non-aqueous system with sodium hydroxide in methanol/dichloromethane shows good conversion but requires a longer reaction time for completion, with a slight decrease in purity over time (Entries 2 and 3). The use of potassium t-butoxide in THF appears to be more efficient, achieving high conversion in a shorter time with good purity (Entries 4 and 5).
Further optimization would involve a more detailed screening of bases, solvents, and temperatures, coupled with rigorous analytical monitoring of the reaction progress and product purity by techniques such as HPLC and NMR spectroscopy. The goal is to identify a set of conditions that provides a high yield of the desired product with minimal impurities in the shortest possible reaction time.
Advanced Applications of Amino Peg11 T Butyl Ester in Bioconjugation and Macromolecular Engineering
Design and Synthesis of Bioconjugates Utilizing Amino-PEG11-t-butyl Ester
This compound is a heterobifunctional chemical linker instrumental in the fields of bioconjugation and macromolecular engineering. broadpharm.combiochempeg.com Its structure is defined by three key components: a primary amino group (-NH2) at one terminus, a central polyethylene (B3416737) glycol (PEG) chain composed of eleven repeating ethylene (B1197577) oxide units, and a tert-butyl (t-butyl) ester-protected carboxyl group at the other terminus. broadpharm.com This distinct architecture allows for a sequential and controlled conjugation strategy.
The terminal amino group is nucleophilic and can readily react with various electrophilic groups, such as activated carboxylic acids (e.g., N-hydroxysuccinimide esters) or carbonyls (aldehydes and ketones), to form stable covalent bonds. broadpharm.comcreative-biolabs.commedchemexpress.com Conversely, the t-butyl ester serves as a protecting group for the terminal carboxylic acid. This protecting group is stable under many reaction conditions but can be selectively removed, typically under acidic conditions using reagents like trifluoroacetic acid (TFA), to expose the free carboxylic acid. broadpharm.comvectorlabs.comvectorlabs.comvectorlabs.com This newly deprotected carboxyl group can then be activated to react with nucleophiles, most commonly primary amines, to form amide bonds. vectorlabs.comvectorlabs.com The hydrophilic PEG11 spacer enhances the aqueous solubility of the linker and any subsequent conjugate, a critical property for biological applications. broadpharm.comcreative-biolabs.com
Conjugation to Biomolecules (e.g., Proteins, Peptides, Oligonucleotides)
The specific reactivity of its terminal groups makes this compound a versatile tool for covalently modifying a wide range of biomolecules. Bioconjugation, the chemical linking of two molecules where at least one is a biomolecule, is a fundamental process for creating novel molecular entities for research and therapeutic purposes. researchgate.netthermofisher.com
In protein and peptide chemistry, the linker can be utilized in several ways. The primary amine of the linker can be conjugated to the side chains of acidic amino acid residues, such as aspartic acid or glutamic acid, after their carboxyl groups have been chemically activated. vectorlabs.com More commonly, the linker's t-butyl ester is first deprotected, and the resulting carboxylic acid is activated (e.g., using carbodiimide (B86325) chemistry with N-hydroxysuccinimide) to react with the primary amines found on the protein surface. vectorlabs.comthermofisher.com These primary amines are located at the N-terminus of the polypeptide chain and, more abundantly, on the ε-amino group of lysine (B10760008) residues, which are often surface-exposed and accessible for conjugation. thermofisher.com
For oligonucleotides, conjugation is a key strategy to improve cellular uptake and therapeutic efficacy. mdpi.com The formation of a stable amide bond between the linker and the oligonucleotide is a common and robust conjugation method. mdpi.com This can be achieved by reacting the amino group of the linker with a carboxyl-modified oligonucleotide or by reacting the deprotected carboxyl group of the linker with an amine-modified oligonucleotide.
| Linker Functional Group | Reactive Partner on Biomolecule | Resulting Covalent Bond |
|---|---|---|
| Primary Amine (-NH₂) | Activated Carboxylic Acid (-COOH) | Amide |
| Carboxylic Acid (-COOH) (after deprotection) | Primary Amine (-NH₂) | Amide |
| Primary Amine (-NH₂) | Aldehyde/Ketone | Schiff Base (reducible to Amine) |
Development of Small Molecule Conjugates
This compound functions as a fundamental building block in the synthesis of complex small molecule conjugates. biochempeg.com Its defined length and hydrophilic nature are advantageous for connecting two or more small molecules while maintaining favorable physicochemical properties. A prominent application in this area is the synthesis of Proteolysis-Targeting Chimeras (PROTACs). biochempeg.com PROTACs are heterobifunctional molecules designed to recruit a specific target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. invivochem.com The PEG linker serves as the spacer connecting the target-binding ligand to the E3 ligase-binding ligand, and its length and composition are critical for optimizing the ternary complex formation and degradation efficacy. biochempeg.cominvivochem.com
Engineering of Targeted Molecular Probes and Ligands
The construction of targeted molecular probes for imaging, diagnostics, and research relies on the ability to link a targeting moiety to a reporter or functional molecule. This compound is well-suited for this purpose, acting as a flexible spacer to connect, for instance, a high-affinity ligand or peptide to a fluorescent dye, a radioisotope chelator, or other biophysical probes. researchgate.net The PEG11 spacer not only improves the water solubility of often-hydrophobic dyes but also provides sufficient spatial separation between the two conjugated partners, which can prevent steric hindrance and ensure that both the targeting molecule and the probe retain their respective functions. vectorlabs.com
Role in the Development of Antibody-Drug Conjugates (ADCs) Research
Linker Design for Payload Attachment in ADC Constructs
The primary function of the linker in an ADC is to covalently attach the cytotoxic payload to the antibody. adcreview.com The heterobifunctional nature of this compound allows for its directional incorporation between the antibody and the drug. A significant challenge in ADC development is the inherent hydrophobicity of many potent cytotoxic payloads. aacrjournals.org Attaching multiple hydrophobic drug molecules to an antibody can lead to aggregation, reduced solubility, and compromised manufacturing and stability. adcreview.com
Influence of PEG Linkers on Conjugate Solubility and Pharmacokinetic Modulation in Preclinical Models
The incorporation of PEG linkers into ADC design has profound effects on the conjugate's physicochemical properties and its behavior in biological systems.
Solubility and Stability: The PEG moiety acts as a hydrophilic "shield" for the attached payload, improving the solubility and stability of the entire ADC molecule in aqueous environments. biochempeg.com This can reduce the tendency for ADC molecules to aggregate, a critical factor for ensuring product consistency and safety.
One study systematically investigated the impact of PEG chain length on the pharmacology of an ADC bearing a monomethylauristatin E (MMAE) payload. The researchers prepared a series of conjugates with PEG side chains of varying lengths and evaluated their pharmacokinetic properties in Sprague-Dawley rats. The results demonstrated a clear relationship between the length of the PEG chain and the ADC's clearance rate.
| Linker Type | Clearance (mL/day/kg) |
|---|---|
| Non-PEGylated | ~18 |
| PEG2 | ~15 |
| PEG4 | ~10 |
| PEG8 | ~6 |
| PEG12 | ~5.5 |
| PEG24 | ~5 |
As shown in the table, ADC clearance rapidly decreased as the PEG chain length increased, reaching a near-maximal effect at a length of eight ethylene oxide units (PEG8). aacrjournals.org Further increasing the PEG size to 12 or 24 units had only a marginal additional impact on slowing clearance. aacrjournals.org These findings from preclinical models underscore the critical role of the PEG linker in modulating the pharmacokinetic behavior of ADCs, which can ultimately enhance payload delivery to the tumor and improve the therapeutic window. aacrjournals.org
Contributions to Proteolysis-Targeting Chimeras (PROTACs) Research
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that utilizes the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. axispharm.com These heterobifunctional molecules are composed of a ligand that binds to a target protein, another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. nih.govsigmaaldrich.com The linker is a critical component that significantly influences the physicochemical properties and biological activity of the PROTAC. nih.gov this compound has emerged as a valuable tool in this field, offering a versatile platform for the construction and optimization of PROTACs. broadpharm.commedchemexpress.com
The design of a PROTAC requires the precise assembly of its three components to facilitate the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. nih.gov this compound is a heterobifunctional linker ideally suited for this purpose. broadpharm.comvectorlabs.com It features a primary amine (-NH2) at one end and a t-butyl ester-protected carboxylic acid at the other, separated by a hydrophilic 11-unit polyethylene glycol (PEG) chain. broadpharm.commedchemexpress.com
This distinct functionality allows for a controlled, stepwise synthesis strategy. The primary amine group can react with an activated carboxylic acid on one of the ligands (either for the target protein or the E3 ligase), forming a stable amide bond. invivochem.comcreative-biolabs.com Subsequently, the t-butyl ester protecting group can be removed under acidic conditions to expose the carboxylic acid. broadpharm.comcreative-biolabs.com This newly available functional group can then be coupled to the second ligand, completing the PROTAC structure. This strategic approach prevents unwanted side reactions and allows for the modular construction of PROTAC libraries with varied ligands and linker configurations.
Table 1: Stepwise PROTAC Synthesis Using this compound
| Step | Reaction | Functional Group on Linker | Reactant | Result |
| 1 | Amide Coupling | Primary Amine (-NH₂) | Ligand 1 (with activated carboxylic acid) | Ligand 1-Linker Conjugate |
| 2 | Deprotection | t-butyl ester | Acid (e.g., TFA) | Exposed Carboxylic Acid (-COOH) on Ligand 1-Linker Conjugate |
| 3 | Amide Coupling | Carboxylic Acid (-COOH) | Ligand 2 (with primary amine) | Final PROTAC Molecule (Ligand 1-Linker-Ligand 2) |
The linker in a PROTAC is not merely a spacer but a key determinant of its degradation efficacy. axispharm.com Its length, flexibility, and chemical composition dictate the spatial orientation of the two ligands, which in turn affects the stability and geometry of the ternary complex. An optimally designed linker allows for maximal interaction between the E3 ligase and the target protein, leading to efficient ubiquitination and subsequent degradation. nih.gov
The this compound provides a linker with specific, well-defined characteristics. The polyethylene glycol (PEG) chain is known for its flexibility, which can help overcome potential steric hindrances and allow the PROTAC to adopt a conformation favorable for ternary complex formation. researchgate.net Furthermore, the hydrophilic nature of the PEG linker can improve the solubility and bioavailability of the resulting PROTAC molecule, which is often a challenge due to the high molecular weight of these chimeras. axispharm.comresearchgate.net The 11-unit length of this specific PEG chain provides a significant extension, which can be crucial for bridging the distance between the binding sites on the target protein and the E3 ligase. vectorlabs.com Researchers can systematically evaluate linkers of varying PEG lengths to determine the optimal distance for a given target and E3 ligase pair. nih.govnih.gov
Table 2: Impact of Linker Properties on PROTAC Efficacy
| Linker Property | Contribution of this compound | Potential Impact on PROTAC |
| Length | Provides a defined 11-unit PEG spacer. | Influences the ability to form a ternary complex; too short may cause steric clash, too long may prevent effective ubiquitination. researchgate.net |
| Flexibility | The PEG backbone offers high rotational freedom. | Allows for optimal orientation of the two ligands, increasing the stability of the ternary complex. |
| Solubility | The PEG chain is hydrophilic. | Can enhance the aqueous solubility of the entire PROTAC molecule, improving its pharmacokinetic properties. axispharm.comresearchgate.net |
Integration in Advanced Biomaterials and Nanomaterials Research
Beyond PROTACs, the unique properties of this compound make it a valuable component in the engineering of advanced biomaterials and nanomaterials. Its bifunctional nature, combined with the biocompatibility and hydrophilicity of the PEG spacer, allows for its use in surface modification, nanocarrier fabrication, and the synthesis of functional polymers for therapeutic delivery.
The surface properties of drug particles and biomaterials are critical for their interaction with biological systems. Surface modification with PEG chains, a process known as PEGylation, is a widely used strategy to improve the solubility and stability of materials and reduce non-specific protein adsorption. axispharm.com this compound can be covalently attached to the surface of drug particles or biomaterials. One of its terminal groups (the amine or the deprotected carboxylate) can be used to form a stable bond with the material's surface, while the long, flexible PEG11 chain extends into the surrounding aqueous environment. This creates a hydrophilic shield that can prevent aggregation, mask the material from recognition by the immune system, and ultimately enhance its performance and biocompatibility.
PEGylated nanocarriers, such as liposomes, micelles, and nanoparticles, are designed to improve the delivery of therapeutic agents. medchemexpress.com The PEG layer on their surface helps to prolong their circulation time in the bloodstream by reducing clearance by the reticuloendothelial system. This compound serves as a building block for creating these "stealth" nanocarriers. It can be conjugated to lipids or polymers prior to the self-assembly process. During fabrication, the lipid or polymer backbone forms the core of the nanocarrier, while the attached this compound molecules orient themselves so that the hydrophilic PEG chains are displayed on the surface, forming the protective corona.
Poly(beta-amino ester)s (PBAEs) are a class of biodegradable polymers that have shown significant promise as non-viral vectors for gene delivery. nih.govnih.gov They are typically synthesized through the Michael addition of amines to diacrylates. resolvemass.ca The cationic nature of PBAEs allows them to condense negatively charged nucleic acids (like DNA and RNA) into nanoparticles, protecting them from degradation and facilitating their entry into cells. nih.govresearchgate.net
This compound can be incorporated into the PBAE structure as a modifying agent. frontiersin.org During polymerization, its primary amine can react with a diacrylate monomer, integrating the PEG11 chain into the final polymer structure. This PEGylation of the PBAE can have several beneficial effects: it can increase the solubility and stability of the polymer, shield the positive charge of the PBAE/nucleic acid nanoparticles to reduce toxicity, and prevent aggregation of the nanoparticles in biological fluids. frontiersin.org By tuning the amount of this compound incorporated, researchers can precisely control the degree of PEGylation and optimize the PBAE system for efficient and safe nucleic acid delivery. researchgate.net
Table 3: Effects of PEGylation on Poly(beta-amino ester) Properties for Gene Delivery
| PBAE Property | Without PEGylation | With PEGylation (via this compound) | Rationale |
| Biocompatibility | Higher potential for cytotoxicity due to strong positive charge. | Improved biocompatibility and reduced cytotoxicity. | The PEG shield masks the cationic charge of the polymer backbone. frontiersin.org |
| Nanoparticle Stability | Prone to aggregation in high salt physiological conditions. | Enhanced stability in biological fluids. | Steric hindrance from the hydrophilic PEG chains prevents aggregation. |
| Nucleic Acid Binding | Strong electrostatic interaction. | May slightly reduce binding affinity. | The neutral PEG chains can partially shield the cationic amine groups. |
| Transfection Efficiency | Can be high but often associated with toxicity. | Can be maintained or enhanced while reducing toxicity. | Improved stability and biocompatibility lead to more effective delivery. frontiersin.org |
Applications in Polymer Chemistry and Macromolecular Science
This compound is a heterobifunctional linker that possesses a primary amine group at one terminus and a t-butyl ester-protected carboxylic acid at the other, separated by a hydrophilic polyethylene glycol (PEG) chain of eleven ethylene oxide units. This distinct architecture allows for sequential and controlled chemical modifications, making it a valuable tool in the field of polymer chemistry and macromolecular science. The amine group provides a nucleophilic site for reaction with various electrophiles, while the t-butyl ester offers a stable protecting group for the carboxylic acid, which can be selectively removed under acidic conditions to reveal a reactive carboxyl group. This dual functionality enables the precise construction of complex macromolecular structures.
Synthesis of Graft Polymer Compounds
The synthesis of graft polymers, which consist of a main polymer backbone with one or more side chains (grafts) attached, can be strategically achieved using this compound. This molecule can be employed in both "grafting to" and "grafting from" methodologies to create well-defined graft copolymers.
In a "grafting to" approach, the this compound can be utilized to prepare PEGylated side chains that are subsequently attached to a pre-existing polymer backbone. The synthesis involves a multi-step process:
Activation of the Polymer Backbone: A polymer backbone with reactive sites (e.g., carboxylic acid groups, acyl chlorides, or N-hydroxysuccinimide esters) is prepared.
Coupling of the PEG Linker: The primary amine of this compound reacts with the activated sites on the polymer backbone, forming stable amide bonds. This step results in a polymer backbone decorated with PEG11-t-butyl ester side chains.
Deprotection and Further Functionalization (Optional): The t-butyl ester groups on the grafted PEG chains can be removed by treatment with an acid, such as trifluoroacetic acid (TFA), to expose terminal carboxylic acid groups. These newly formed carboxyl groups can then be used for further conjugation with other molecules, leading to the formation of multifunctional graft copolymers.
A representative reaction scheme for a "grafting to" approach is depicted below:
Step 1: Grafting of this compound onto a poly(acrylic acid) backbone.
Poly(acrylic acid) + this compound → Poly(acrylamide-co-acrylic acid)-g-PEG11-t-butyl ester
Step 2: Deprotection of the t-butyl ester group.
Poly(acrylamide-co-acrylic acid)-g-PEG11-t-butyl ester + Trifluoroacetic Acid → Poly(acrylamide-co-acrylic acid)-g-PEG11-carboxylic acid
In a "grafting from" approach, the this compound can be immobilized onto a substrate or a polymer backbone, and the exposed, deprotected terminus can then act as an initiator for the polymerization of a second monomer, leading to the growth of polymer chains from the PEG linker.
The following table provides hypothetical data for the characterization of a graft copolymer synthesized using a "grafting to" approach with this compound.
| Property | Polymer Backbone (Poly(L-lysine)) | This compound | Resulting Graft Copolymer |
| Molecular Weight (Da) | 20,000 | 575.7 | 35,000 |
| Polydispersity Index (PDI) | 1.2 | N/A | 1.4 |
| Grafting Density (%) | N/A | N/A | 25 |
| Solubility | Water | Organic Solvents | Water, DMSO |
Development of Poly(ethylene glycol)-Modified Functional Coatings
The unique properties of polyethylene glycol, such as its hydrophilicity, biocompatibility, and resistance to protein adsorption, make it an ideal candidate for the development of functional coatings for biomedical devices, nanoparticles, and biosensors. This compound serves as an effective reagent for the creation of such PEGylated surfaces.
The process of creating a PEG-modified functional coating using this molecule typically involves the following steps:
Surface Activation: The substrate to be coated is first functionalized to introduce reactive groups (e.g., carboxylic acids, aldehydes, or epoxides) on its surface.
Immobilization of this compound: The primary amine of the this compound is then covalently attached to the activated surface. This reaction forms a dense layer of PEG chains tethered to the substrate. The reaction conditions are optimized to achieve a high grafting density, which is crucial for effective surface passivation.
Deprotection and Biofunctionalization: Following the immobilization of the PEG linker, the terminal t-butyl ester groups are deprotected using acidic conditions to expose carboxylic acid functionalities. These terminal carboxyl groups can then be activated (e.g., using EDC/NHS chemistry) and subsequently conjugated with biomolecules such as peptides, antibodies, or enzymes to create a biofunctional surface.
This approach allows for the creation of coatings that not only prevent non-specific interactions but also present specific biological ligands for targeted applications.
Below is a data table summarizing the hypothetical properties of a silicon wafer surface before and after modification with this compound to create a functional coating.
| Property | Unmodified Silicon Wafer | PEGylated Surface (t-butyl ester) | Biofunctionalized Surface (with GRGDS peptide) |
| Water Contact Angle (°) | 70 | 35 | 45 |
| Protein Adsorption (ng/cm²) | >300 (Fibrinogen) | <5 | <10 |
| Surface Elemental Composition (XPS) | Si, O | Si, O, C, N | Si, O, C, N |
| Immobilized Peptide Density (pmol/cm²) | 0 | N/A | 15 |
This table contains representative data to illustrate the changes in surface properties upon modification with this compound, as specific experimental data for this exact application is not extensively documented.
Research Directions and Methodological Considerations for Amino Peg11 T Butyl Ester
Emerging Methodologies in PEGylation and Linker Chemistry
The development of advanced bioconjugates, such as antibody-drug conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), relies heavily on the design of the linker connecting the functional components. invivochem.commedchemexpress.com Research in this area is focused on creating more efficient, stable, and selective conjugation strategies.
Click chemistry refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups and reaction conditions, making them ideal for bioconjugation. nih.govnobelprize.org While Amino-PEG11-t-butyl ester does not inherently possess the azide (B81097) or alkyne groups required for the most common click reactions (e.g., Copper(I)-catalyzed Azide-Alkyne Cycloaddition - CuAAC or Strain-Promoted Azide-Alkyne Cycloaddition - SPAAC), its primary amine serves as a versatile handle for their introduction. broadpharm.comnobelprize.org
Researchers can readily modify the terminal amine group to install either an alkyne or an azide moiety. This transforms the this compound into a heterobifunctional, click-reactive PEG linker. This strategy is pivotal in multistep synthesis where controlled, sequential conjugation is required. For example, in the synthesis of a PROTAC, one end of the modified PEG linker can be 'clicked' to a ligand for a target protein, while the other end (after deprotection of the t-butyl ester) is coupled to a ligand for an E3 ubiquitin ligase. medchemexpress.com
Recent advancements focus on improving the efficiency and biocompatibility of these reactions. Catalyst-free reactions like SPAAC are gaining prominence for in-vivo applications to avoid the cytotoxicity associated with copper catalysts. nih.gov The discrete length of the PEG11 spacer in this compound is advantageous in these contexts, providing a well-defined and optimized distance between the conjugated molecules. researchgate.net
Table 1: Click Chemistry Modifications of this compound
| Functional Group | Modification Reagent Example | Resulting Moiety | Applicable Click Reaction | Key Advantage |
|---|---|---|---|---|
| Primary Amine (-NH₂) | Azido-NHS ester | Azide (-N₃) | CuAAC, SPAAC | Enables conjugation to alkyne-containing molecules. |
| Primary Amine (-NH₂) | Alkyne-NHS ester | Terminal Alkyne | CuAAC, SPAAC | Enables conjugation to azide-containing molecules. |
Orthogonal protection strategies are fundamental in complex organic synthesis, allowing for the selective removal of one protecting group in the presence of others. nih.gov this compound is a classic example of a molecule designed for such a strategy. The t-butyl ester group is stable under a variety of conditions, including those used for peptide coupling, but can be cleanly removed with acids like trifluoroacetic acid (TFA). vectorlabs.commdpi.com This is orthogonal to many other protecting groups, such as the Fmoc (9-fluorenylmethoxycarbonyl) group used for amine protection in peptide synthesis, which is removed by a base (e.g., piperidine). researchgate.netresearchgate.net
The development of novel orthogonal strategies involving this linker focuses on expanding the repertoire of compatible protecting groups and reaction conditions. This allows for the synthesis of increasingly complex multifunctional molecules. For example, a third functionality could be introduced elsewhere in a construct, protected by a group that is labile to photolysis or specific enzymatic cleavage, creating a tri-orthogonal system. researchgate.net The stability of the t-butyl ester to basic, reductive, and oxidative conditions makes it a robust choice in these multi-step synthetic pathways. mdpi.com
Table 2: Comparison of Orthogonal Protecting Groups
| Protecting Group | Functional Group Protected | Deprotection Conditions | Orthogonal To |
|---|---|---|---|
| t-butyl (tBu) ester | Carboxylic Acid | Acid (e.g., TFA) | Fmoc, Alloc, Cbz |
| Fmoc | Amine | Base (e.g., Piperidine) | Boc, t-butyl ester, Trt |
| Boc (tert-butoxycarbonyl) | Amine | Acid (e.g., TFA) | Fmoc, Alloc, Cbz |
| Alloc (Allyloxycarbonyl) | Amine | Pd(0) catalyst | Fmoc, Boc, t-butyl ester |
| Trt (Trityl) | Thiol, Amine, Hydroxyl | Mild Acid | Fmoc, Acm |
Computational and Theoretical Approaches in Linker Design
As the complexity of bioconjugates grows, computational and theoretical methods are becoming indispensable for designing and optimizing linkers like this compound. These approaches can predict properties and behavior, saving significant time and resources in the lab.
A study investigating the influence of a PEG-11 spacer on the conformation of various small peptides found that the spacer had a minimal effect on the conformational properties of neutral peptides. nih.gov However, for small, highly charged peptides, the PEG-11 spacer had a significant impact on their conformation. nih.gov Furthermore, when these peptide-PEG constructs were simulated on a two-dimensional surface to mimic a microarray, significant aggregation was observed, particularly for polar and nonpolar peptides, which partitioned into the PEG layer. nih.gov This suggests that at high densities, the accessibility of the peptide could be limited, a critical consideration for applications like biosensors or targeted drug delivery. nih.gov
Table 3: Key Findings from Molecular Dynamics Simulation of PEG11 Spacers
| Peptide Type | Effect of PEG11 Spacer in Solution | Behavior on a 2D Surface |
|---|---|---|
| Neutral | Little effect on conformation. nih.gov | Potential for aggregation at high densities. nih.gov |
| Highly Charged | Significant effect on conformation. nih.gov | Potential for strong aggregation and partitioning into the PEG layer. nih.gov |
| Polar/Nonpolar | Variable effects. | Strong aggregation observed. nih.gov |
In a multi-functional system built around a linker like this compound, predicting which part of the molecule will react under specific conditions is crucial for a successful synthesis. Computational chemistry offers methods to predict this reactivity and selectivity.
Quantum mechanics calculations can determine the thermodynamic favorability of different reaction pathways. For instance, a theoretical investigation of bioconjugation reactions provided a thermodynamic survey of the reactions of amines and thiols with various reagents, which can help researchers choose the most effective conjugation chemistry. mdpi.com
Furthermore, machine learning models, such as graph-convolutional neural networks, are being developed to predict site selectivity in complex organic reactions. rsc.org These models are trained on large datasets of known reactions and can learn the subtle electronic and steric features that determine where a reaction will occur. rsc.org For a molecule like this compound, such models could predict the reactivity of the amine group versus other potentially reactive sites in a larger, more complex conjugate, guiding the design of synthetic routes and preventing the formation of unwanted byproducts.
Analytical Techniques for Characterization of this compound Conjugates
The characterization of conjugates formed using this compound is critical to ensure identity, purity, and consistency. The heterogeneity of these conjugates, particularly in the context of ADCs where multiple linkers may attach to a single antibody, presents analytical challenges. nih.gov A suite of analytical techniques is typically employed to fully characterize these complex molecules.
UV/Vis Spectroscopy: This is often the simplest method to determine the average number of molecules conjugated to a protein (like the drug-to-antibody ratio or DAR in ADCs). It relies on the distinct absorbance spectra of the protein and the attached molecule. nih.gov
Mass Spectrometry (MS): MS is an essential tool for confirming the molecular weight of the conjugate and analyzing its heterogeneity. Electrospray ionization (ESI) coupled with MS can provide the mass of the intact conjugate, allowing for the confirmation of the number of attached linkers. Peptide mapping, which involves digesting the conjugate with an enzyme and analyzing the resulting peptides by LC-MS, can identify the exact sites of conjugation. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: For the initial linker and smaller conjugates, ¹H and ¹³C NMR are used to confirm the chemical structure and purity. broadpharm.com
Differential Scanning Calorimetry (DSC): This thermal analysis method can be used to assess the impact of conjugation on the conformational stability of a protein, which is an important attribute for therapeutic proteins. nih.gov
Table 4: Analytical Techniques for Conjugate Characterization
| Technique | Information Provided | Application Example |
|---|---|---|
| UV/Vis Spectroscopy | Average number of conjugated molecules (e.g., DAR). nih.gov | Quantifying the average payload on an ADC. |
| Hydrophobic Interaction Chromatography (HIC) | Separation and quantification of different conjugated species. nih.gov | Determining the distribution of drug-linker moieties on an antibody. |
| Mass Spectrometry (MS) | Molecular weight confirmation, heterogeneity analysis, site of conjugation. nih.gov | Confirming the mass of a PROTAC and identifying conjugation sites on an ADC via peptide mapping. |
| NMR Spectroscopy | Structural confirmation and purity of the linker itself. broadpharm.com | Verifying the structure of this compound before use. |
| Differential Scanning Calorimetry (DSC) | Conformational stability of the protein after conjugation. nih.gov | Assessing if the conjugation process has destabilized a therapeutic antibody. |
Spectroscopic Methods for Structural Confirmation (e.g., NMR, Mass Spectrometry)
The unambiguous determination of the chemical structure of this compound is essential for its application in fields like bioconjugation and drug delivery. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the molecular structure by probing the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C).
Similarly, ¹³C NMR spectroscopy provides complementary structural information by identifying the different carbon environments. The carbonyl carbon of the t-butyl ester would be expected to resonate around 170 ppm. The carbons of the PEG backbone would appear in the region of 60-70 ppm, while the carbons of the t-butyl group would be observed at approximately 28 ppm (methyl groups) and 80 ppm (quaternary carbon).
Mass Spectrometry (MS) is a powerful technique for confirming the molecular weight of this compound and, by extension, the length of the PEG chain. High-resolution mass spectrometry techniques, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), can provide highly accurate mass measurements. For this compound (Chemical Formula: C29H59NO13), the expected exact mass can be calculated and compared with the experimental value to confirm its identity. The detection of the molecular ion peak [M+H]⁺ or other adducts (e.g., [M+Na]⁺) provides strong evidence for the presence of the target compound.
Interactive Data Table: Representative Spectroscopic Data for Amino-PEG-t-butyl Esters
| Technique | Functional Group | Representative Chemical Shift (ppm) or m/z |
| ¹H NMR | t-Butyl (-C(CH₃)₃) | ~1.4 (singlet, 9H) |
| PEG Backbone (-CH₂CH₂O-) | ~3.5-3.7 (multiplet) | |
| Methylene (B1212753) adjacent to Amine (-CH₂NH₂) | ~2.8-3.0 (triplet) | |
| Methylene adjacent to Ester (-CH₂COO-) | ~2.5 (triplet) | |
| ¹³C NMR | Carbonyl (-COO-) | ~170 |
| Quaternary Carbon of t-Butyl (-C(CH₃)₃) | ~80 | |
| PEG Backbone (-CH₂CH₂O-) | ~60-70 | |
| Methyl Carbons of t-Butyl (-C(CH₃)₃) | ~28 | |
| Mass Spec. | Molecular Ion ([M+H]⁺ of Amino-PEG12-t-butyl ester) | 674.8 |
Note: The chemical shifts are approximate and can vary depending on the solvent and other experimental conditions. The mass spectrometry data is for the closely related Amino-PEG12-t-butyl ester.
Chromatographic Techniques for Purity Assessment and Separation
Ensuring the purity of this compound is crucial for its intended applications, as impurities can lead to undesirable side reactions and affect the performance of the final conjugate. Chromatographic techniques are the primary methods for both assessing purity and for purification.
High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the analysis of PEG compounds. Reversed-phase HPLC (RP-HPLC) is commonly employed, where a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a gradient of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like trifluoroacetic acid (TFA) to improve peak shape. The retention time of the compound can be used for its identification, and the peak area provides a quantitative measure of its purity. Due to the amphiphilic nature of this compound, careful method development is required to achieve optimal separation from potential impurities, such as starting materials or byproducts with different PEG chain lengths.
Thin-Layer Chromatography (TLC) is a simpler and faster chromatographic technique that is often used for reaction monitoring and preliminary purity assessment. A suitable solvent system (mobile phase) is chosen to achieve good separation of the target compound from impurities on a silica (B1680970) gel plate (stationary phase). Visualization can be achieved using UV light if the compound is UV-active, or by staining with reagents like potassium permanganate (B83412) or iodine, which react with the organic molecules to produce visible spots. While not as quantitative as HPLC, TLC is an invaluable tool for rapid analysis in a synthetic chemistry setting.
Interactive Data Table: Chromatographic Methods for Amino-PEG-t-butyl Ester Analysis
| Technique | Stationary Phase | Typical Mobile Phase | Detection Method | Application |
| HPLC | C18 | Water/Acetonitrile gradient with 0.1% TFA | UV (if chromophore present), ELSD, or MS | Purity assessment, Quantification, Preparative separation |
| TLC | Silica Gel | Dichloromethane/Methanol or Ethyl Acetate (B1210297)/Hexane mixtures | UV, Potassium Permanganate, Iodine | Reaction monitoring, Preliminary purity check |
Scalability and Sustainable Synthesis Perspectives
The transition from laboratory-scale synthesis to large-scale production of this compound necessitates the development of efficient, scalable, and environmentally friendly synthetic methods.
Flow Chemistry Approaches for Efficient Synthesis of t-Butyl Esters
Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers several advantages for the synthesis of molecules like t-butyl esters. These benefits include enhanced heat and mass transfer, improved reaction control, increased safety, and the potential for straightforward automation and scalability.
Green Chemistry Principles in PEGylation Reagent Production
The production of PEGylation reagents should align with the principles of green chemistry to minimize environmental impact and enhance sustainability. yale.edusigmaaldrich.com These principles advocate for the use of renewable feedstocks, the reduction of waste, the use of safer solvents and reagents, and the design of energy-efficient processes. yale.edusigmaaldrich.com
In the context of this compound synthesis, several green chemistry principles can be applied:
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste.
Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives, such as water, supercritical fluids, or biodegradable solvents. The use of PEG itself as a reaction solvent is an area of active research.
Catalysis: Employing catalytic methods instead of stoichiometric reagents to reduce waste and improve reaction efficiency.
Energy Efficiency: Developing synthetic processes that can be conducted at ambient temperature and pressure to reduce energy consumption.
Renewable Feedstocks: Exploring the use of bio-based materials for the synthesis of the PEG backbone, although this is a long-term research goal.
By integrating these principles into the manufacturing process, the production of this compound can be made more economically viable and environmentally responsible.
Q & A
Q. 1.1. What are the key structural features of Amino-PEG11-t-butyl ester, and how do they influence its reactivity in bioconjugation?
this compound comprises three functional segments: an amine group, a PEG11 spacer, and a t-butyl-protected carboxylic acid. The amine enables nucleophilic reactions (e.g., with NHS esters or aldehydes), while the PEG spacer enhances solubility and reduces steric hindrance. The t-butyl ester acts as a protective group for the carboxylic acid, requiring acidic conditions (e.g., TFA) for deprotection . This protection strategy is critical for preventing premature acid activation during synthesis.
Q. 1.2. How can researchers verify the purity and structural integrity of this compound post-synthesis?
Standard analytical methods include:
- NMR spectroscopy (¹H and ¹³C) to confirm PEG chain length and t-butyl ester presence.
- HPLC-MS to assess purity and detect impurities from incomplete esterification or PEG chain degradation.
- FT-IR to identify characteristic peaks (e.g., ester C=O stretch at ~1730 cm⁻¹ and amine N-H bend at ~1550 cm⁻¹) .
Q. 1.3. What are the recommended storage conditions to maintain stability?
Store at -20°C in anhydrous, inert conditions (e.g., under argon) to prevent hydrolysis of the t-butyl ester. Avoid repeated freeze-thaw cycles, as PEG chains may undergo oxidative degradation .
Advanced Research Questions
Q. 2.1. How can researchers optimize reaction conditions for deprotecting the t-butyl ester without damaging the PEG spacer?
Deprotection typically requires trifluoroacetic acid (TFA) in dichloromethane (1–2 hours, room temperature). However, prolonged exposure to strong acids may degrade PEG chains. To mitigate this:
Q. 2.2. What experimental strategies address contradictions in reported solubility data for this compound in polar vs. non-polar solvents?
Conflicting solubility profiles may arise from batch-to-batch variations in PEG chain length or residual moisture. To resolve this:
Q. 2.3. How can Taguchi experimental design improve the efficiency of synthesizing this compound derivatives?
Apply Taguchi orthogonal arrays to optimize parameters:
Q. 2.4. What methodologies validate the biocompatibility of this compound in drug delivery systems?
- In vitro cytotoxicity assays (e.g., MTT assay with HEK293 or HeLa cells) to assess PEG spacer toxicity.
- In vivo biodistribution studies using fluorescently labeled derivatives (e.g., Cy5 conjugation) to track accumulation in organs .
Methodological Challenges and Solutions
Q. 3.1. How to resolve discrepancies in conjugation efficiency between this compound and its deprotected acid form?
The t-butyl ester’s steric bulk may reduce reaction rates compared to the deprotected acid. To compare:
Q. 3.2. What statistical approaches are suitable for analyzing batch variability in PEG chain length?
- Principal Component Analysis (PCA) to correlate PEG polydispersity with reaction conditions.
- Mann-Whitney U tests to compare median chain lengths across synthesis batches .
Data Interpretation and Reproducibility
Q. 4.1. How to address irreproducible results in PEG chain length characterization using MALDI-TOF?
Q. 4.2. What validation steps ensure accurate quantification of t-butyl ester deprotection?
- ¹H NMR integration of the t-butyl peak (δ ~1.4 ppm) relative to PEG backbone signals.
- pH titration to measure free carboxylic acid post-deprotection .
Emerging Applications and Research Gaps
Q. 5.1. Can this compound serve as a modular linker for PROTACs (Proteolysis-Targeting Chimeras)?
The PEG spacer’s flexibility may enhance ternary complex formation between target proteins and E3 ligases. Preliminary studies should:
Q. 5.2. What are the limitations of using this compound in aqueous reaction systems?
Hydrolysis of the t-butyl ester can occur in neutral/basic aqueous buffers. Mitigation strategies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
